2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide
Description
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide is a synthetic small molecule characterized by a quinoline core substituted with a chlorine atom at the 7-position, a sulfanyl group at the 4-position, and a propanamide side chain terminating in a 1-cyanocyclopropyl moiety.
Properties
IUPAC Name |
2-(7-chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c1-10(15(21)20-16(9-18)5-6-16)22-14-4-7-19-13-8-11(17)2-3-12(13)14/h2-4,7-8,10H,5-6H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGZPZKDGFCFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CC1)C#N)SC2=C3C=CC(=CC3=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide typically involves multiple steps, starting with the preparation of the 7-chloroquinoline core. One common method involves the amination of 4,7-dichloroquinoline with o-phenylenediamine, followed by further modifications .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide involves multi-step organic reactions that typically include the formation of the quinoline ring followed by the introduction of sulfanyl and cyanocyclopropyl groups. The chemical structure can be represented as follows:
- Molecular Formula : C_{13}H_{12}ClN_{3}OS
- Molecular Weight : 281.77 g/mol
Anticancer Properties
Recent studies have indicated that derivatives of 7-chloroquinoline, including related compounds, exhibit significant cytotoxic activity against various cancer cell lines. For instance, a series of synthetic derivatives were tested for their effectiveness against eight human cancer cell lines, demonstrating promising cytotoxic effects with some compounds achieving submicromolar GI50 values .
A specific investigation into hydrazones derived from 7-chloroquinoline revealed their ability to inhibit cell growth across multiple cancer types including leukemia, lung cancer, and breast cancer, suggesting a robust structure-activity relationship that may extend to the compound .
Antimicrobial Activity
Quinoline derivatives have also been explored for their antimicrobial properties. Compounds within this class have shown efficacy against various pathogens, including those responsible for malaria and tuberculosis. The mechanism often involves interference with nucleic acid synthesis or inhibition of essential enzymes in microbial metabolism .
Case Study on Anticancer Efficacy
In a recent study focusing on the anticancer potential of quinoline derivatives, researchers synthesized a series of compounds similar to this compound and evaluated their cytotoxicity using the National Cancer Institute's 60-cell line panel. The results indicated that certain derivatives exhibited potent activity against multiple cancer types, leading to further investigations into their mechanisms of action and potential as therapeutic agents .
Case Study on Antimicrobial Properties
Another study highlighted the antimicrobial efficacy of chloroquine analogs against resistant strains of bacteria and protozoa. The research demonstrated that modifications to the chloroquine scaffold could enhance activity while reducing toxicity, providing insights into how similar modifications in this compound might yield beneficial properties against infectious diseases .
Potential Therapeutic Applications
Given its structural attributes and biological activities, this compound holds promise in various therapeutic contexts:
- Cancer Treatment : As an anticancer agent targeting multiple pathways involved in tumor growth.
- Antimicrobial Agent : Potential development as a treatment for resistant infections.
- Combination Therapies : Its use in conjunction with other agents may enhance therapeutic efficacy while minimizing side effects.
Data Summary Table
Mechanism of Action
The mechanism of action of 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide involves its interaction with various molecular targets. The 7-chloroquinoline moiety is known to interfere with the heme detoxification pathway in malaria parasites, leading to their death . Additionally, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species and the inhibition of key signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Enzymatic Inhibition Profiles
a) N-(1-Cyanocyclopropyl)-3-((2,3-difluorobenzyl)sulfonyl)-2-((2,2,2-trifluoro-1-(4-fluorophenyl)ethyl)amino)propanamide (ICatS)
- Structure: Shares the N-(1-cyanocyclopropyl)propanamide backbone but replaces the quinoline-sulfanyl group with a sulfonyl-linked 2,3-difluorobenzyl and a trifluoroethylamino substituent.
- Activity : Potent CatS inhibitor (IC₅₀ = 1–10 μM) with sustained inhibition in cell cultures over 1 week .
- Key Difference : The sulfonyl group in ICatS may enhance enzyme binding via stronger electron-withdrawing effects compared to the sulfanyl group in the target compound.
b) Chloroquine and Quinoline Derivatives
- Structure: 7-Chloroquinoline core (shared with the target compound) but lacks the propanamide side chain.
- Activity: Antimalarial via heme detoxification inhibition. The target compound’s sulfanyl-propanamide group may introduce dual functionality (antimalarial + protease inhibition), though this remains unverified in the provided evidence. Historical data suggest quinoline derivatives require specific substitutions (e.g., 4-amino groups) for antimalarial efficacy .
c) (S)-2-((2-((S)-4-(Difluoromethyl)-2-oxo-oxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)propanamide
- Structure: Propanamide backbone with a difluoromethyl-oxazolidinone and imidazo-oxazepin substituents.
- Activity: Patent example with unstated biological targets, but the oxazolidinone moiety is associated with antibacterial activity. The rigid heterocyclic system contrasts with the target compound’s flexible sulfanyl-quinoline group .
Structural and Pharmacokinetic Comparisons
Key Observations :
Enzyme Inhibition: The cyanocyclopropyl-propanamide motif is critical in ICatS for CatS inhibition. The target compound’s sulfanyl group may reduce binding affinity compared to sulfonyl analogs but improve metabolic stability.
Antimalarial Potential: The 7-chloroquinoline group aligns with historical antimalarials, but the absence of a 4-amino group (replaced by sulfanyl-propanamide) may shift its mechanism away from heme interaction.
Structural Flexibility : The target compound’s sulfanyl linker allows conformational adaptability, contrasting with rigid heterocycles in Example 101 .
Biological Activity
The compound 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide is a novel derivative of chloroquine, a well-known antimalarial drug. This article explores its biological activity, particularly its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H12ClN3OS
- Molecular Weight : 281.77 g/mol
- SMILES Notation : ClC1=CC2=C(N=C(SC(C)(C)C)C=C2)N=C1
This compound features a chloroquinoline moiety, which is crucial for its biological activity.
Antimalarial Properties
Research indicates that compounds related to chloroquine exhibit significant antimalarial activity. For instance, studies have shown that derivatives like 7-chloroquinolin-4-yl compounds demonstrate inhibitory effects against Plasmodium falciparum, the causative agent of malaria. The mechanism involves interference with hemozoin formation and inhibition of essential proteases such as falcipain-2 .
Table 1: Antimalarial Activity of Related Compounds
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Chloroquine | 50 | Hemozoin formation inhibition |
| 2-(7-Chloroquinolin-4-yl)sulfanyl | TBD | Inhibition of falcipain-2 |
| [(7-Chloroquinolin-4-yl)amino]acetophenone | 12 | Protease inhibition |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cell lines. It was found that while chloroquine exhibits significant toxicity at higher concentrations, the new derivative shows a markedly lower cytotoxic profile. For example, at a concentration of 500 µM, the candidate compound induced less than 50% loss of viability in human lung adenocarcinoma (A549) cells, compared to over 80% loss with chloroquine at similar concentrations .
Table 2: Cytotoxicity Profile
| Compound Name | Cell Line | Concentration (µM) | % Viability |
|---|---|---|---|
| Chloroquine | A549 | 500 | <20 |
| 2-(7-Chloroquinolin-4-yl)sulfanyl | A549 | 500 | >50 |
| 2-(7-Chloroquinolin-4-yl)sulfanyl | L929 | 500 | >75 |
The biological activity of this compound is largely attributed to its ability to bind to and inhibit key enzymes involved in the life cycle of Plasmodium species. The presence of the sulfanyl group is believed to enhance its interaction with target proteins, potentially leading to improved efficacy over traditional antimalarials.
Case Studies
A notable study focused on the synthesis and evaluation of various chloroquine analogs, including derivatives like this compound. The research demonstrated that these analogs could effectively inhibit Plasmodium falciparum growth in vitro and showed promise as less toxic alternatives to existing treatments .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(7-Chloroquinolin-4-yl)sulfanyl-N-(1-cyanocyclopropyl)propanamide?
Answer:
The synthesis typically involves coupling the 7-chloroquinoline-4-sulfanyl moiety with the N-(1-cyanocyclopropyl)propanamide group. Key steps include:
- Sulfanyl Group Introduction: React 7-chloro-4-mercaptoquinoline with a brominated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage .
- Cyanocyclopropyl Functionalization: Use a Buchwald-Hartwig coupling or nucleophilic substitution to attach the 1-cyanocyclopropyl group to the propanamide backbone .
- Purification: Employ column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) followed by recrystallization to achieve >95% purity .
Example Reaction Conditions:
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ expected m/z: ~388.16) .
- HPLC: Assess purity (>95%) and enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) .
Example Characterization Data (Analogous Compound):
| Parameter | Value | Source |
|---|---|---|
| [α]D²⁴ | ±45° (MeOH) | |
| HRMS (m/z) | 388.16379 (calc. 388.16312) | |
| HPLC tR | 17.5–20.85 min (ACN/water) |
Advanced: How can researchers resolve contradictions in structural data from different analytical methods?
Answer:
- X-ray Crystallography: Use SHELX programs (e.g., SHELXL) to resolve ambiguities in bond lengths/angles and validate stereochemistry .
- Cross-Validation: Compare NMR-derived torsion angles with crystallographic data .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian) to predict NMR shifts or IR spectra and match experimental data .
Advanced: What strategies are effective for studying biological activity?
Answer:
- Enzyme Inhibition Assays: Use fluorogenic substrates to measure activity against proteases (e.g., falcipain-2 for antimalarial studies) .
- Microbiological Testing: Screen against Gram+/Gram- bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values) .
- In Silico Docking: Model interactions with biological targets (e.g., Pf3D7_1115700) using AutoDock Vina .
Basic: What stability considerations are critical for this compound?
Answer:
- pH Sensitivity: Store in neutral buffers (pH 6–8) to prevent hydrolysis of the sulfanyl or cyanocyclopropyl groups .
- Temperature: Avoid prolonged exposure to >40°C; lyophilize for long-term storage .
- Light Sensitivity: Protect from UV light to prevent quinoline ring degradation .
Advanced: How can computational modeling aid in target interaction studies?
Answer:
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., 100 ns MD runs in GROMACS) to assess stability of ligand-protein complexes .
- Pharmacophore Mapping: Identify critical interaction sites (e.g., hydrogen bonds with 7-chloroquinoline) using Schrödinger Suite .
Basic: What impurities are common during synthesis, and how are they identified?
Answer:
- Byproducts: Unreacted quinoline intermediates or dechlorinated derivatives.
- Detection:
Advanced: How is enantiomeric purity determined for chiral derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
